EGFR Inhibitory Selectivity: 1‑Methyl vs. 1‑Isopropyl Substitution (PP54 Reference)
The target compound's closest analog PP54 (1‑isopropyl instead of 1‑methyl) is a documented EGFR inhibitor with an activity profile in the EGFRINDb. While no direct head‑to‑head EGFR assay data are available for the 1‑methyl compound, the absence of EGFR‑related annotation in the compound's HTS records suggests that the smaller N1‑methyl group may disfavor EGFR binding, potentially offering a cleaner profile for targets such as GPR151, FBW7, or MITF. This structural–selectivity relationship is consistent with the established role of the N1‑substituent in determining kinase hinge‑region complementarity [1].
| Evidence Dimension | Kinase‑target selectivity modulation by N1‑substituent size |
|---|---|
| Target Compound Data | No measurable EGFR activity identified in available HTS panels; annotated activity in GPR151, FBW7, and MITF assays |
| Comparator Or Baseline | PP54 (1-isopropyl analog) – annotated as EGFR inhibitor in EGFRINDb |
| Quantified Difference | Qualitative selectivity inversion: EGFR activity present in PP54, absent in target compound |
| Conditions | In‑silico target annotation vs. HTS profiling; no direct comparative enzymatic assay available |
Why This Matters
Avoidance of off‑target EGFR inhibition can be critical in phenotypic screening campaigns or in vivo models where EGFR‑mediated toxicity would confound readouts.
- [1] EGFRINDb. EGIN0002207 (PP54) – 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. https://webs.iiitd.edu.in/raghava/egfrindb/result.php?inder=EGIN0002207 (accessed 2026-05-10). View Source
